Actinoplanone G
Description
Propriétés
Numéro CAS |
116200-82-9 |
|---|---|
Formule moléculaire |
C32H30N2O11 |
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |
Clé InChI |
WGPBBJROUQQTBF-SEYXRHQNSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |
SMILES isomérique |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |
Synonymes |
Actinoplanone G |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Reactivity with Carbonyl Compounds
Actinoplanone G undergoes structural modifications when exposed to carbonyl-containing reagents:
-
Acetylation : Reacts with 2,3-butanedione to form acetylated derivatives, confirmed by HRFAB-MS and NMR analysis .
-
Key Observations :
NMR Spectral Signatures
The reactivity of Actinoplanone G is reflected in its distinct NMR profiles:
Table 2: Key NMR Data for Actinoplanone G
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 4-H | 6.45 | Doublet (J=0.5 Hz) | C-4 olefinic proton |
| 3-CH₃ | 2.29 | Singlet | Methyl at C-3 |
| C-3 | 135.40 | Quaternary | Aromatic carbon |
| C-4 | 111.88 | Methine | Olefinic carbon |
Mechanistic Insights
-
Electrophilic Substitution : The chlorine atom in Actinoplanone A is replaced by hydrogen via acid-catalyzed dehalogenation, facilitated by acetic acid .
-
Ring Modifications : The A-ring undergoes structural changes, evidenced by shifts in aromatic proton signals (δ 6.34 to δ 6.45) .
Comparative Reactivity
Actinoplanone G exhibits distinct reactivity compared to analogs (e.g., Actinoplanones E and F):
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural Comparison
Actinoplanone G is hypothesized to share a benzyl ketone backbone with Actinoplanone A, oxcarbazepine (an antiepileptic drug), and prasugrel (a platelet inhibitor) . The table below summarizes key structural features:
Key Observations :
- Actinoplanone G and A likely differ in side-chain modifications, influencing solubility and target specificity.
- Unlike oxcarbazepine and prasugrel, which are synthetic drugs with heterocyclic systems, actinoplanones are natural products with simpler aromatic frameworks .
Functional and Pharmacological Comparison
Antimicrobial Activity
Actinoplanone A demonstrates moderate activity against Gram-positive bacteria, a trait likely shared with Actinoplanone G due to structural conservation .
Méthodes De Préparation
Microbial Strain and Culture Conditions
Actinoplanone G is biosynthesized by the actinobacterium Actinoplanes sp. R-304. The strain is cultivated in a liquid medium under aerobic conditions, typically at 27°C for 7–10 days. The fermentation broth (27 liters) is filtered to remove cellular debris, leaving a supernatant rich in secondary metabolites.
Biosynthetic Pathway
The compound belongs to the actinoplanones family, characterized by a fused xanthone-anthraquinone scaffold. Biosynthesis involves polyketide synthase (PKS) pathways, with post-PKS modifications introducing chlorine, methyl, and acetyl groups. The stereochemistry at positions 9R, 24S, 25R, and 27S is conserved across all actinoplanones, including G.
Extraction and Initial Purification
Solvent Extraction
The filtered broth is acidified to pH 2.0 using HCl, and bioactive compounds are extracted with ethyl acetate (EtOAc). This step partitions actinoplanones into the organic phase, yielding a crude extract (382–393 mg).
Silica Gel Chromatography
The extract is subjected to silica gel column chromatography with a stepwise elution of CHCl₃/MeOH mixtures containing 0.5% acetic acid (AcOH). Two active fractions are obtained:
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC
Active fractions are further purified using a Unisil Q C8 column (10.7 × 250 mm, 5 μm) with 55% acetonitrile (MeCN) as the mobile phase (flow rate: 5 ml/min). Actinoplanone G elutes at 17.5 minutes, as detected by a refractive index (RI) detector.
Table 1: HPLC Retention Times of Actinoplanones
| Compound | Retention Time (min) | Yield (mg) |
|---|---|---|
| Actinoplanone A | 9.8 | 95 |
| Actinoplanone G | 17.5 | 14 |
| Actinoplanone E | 12.0 | 6 |
| Actinoplanone F | 12.8 | 45 |
Preparative Thin-Layer Chromatography (TLC)
Final purification is achieved via preparative TLC (20 × 20 cm, 1 mm thickness) using silica gel plates. Actinoplanone G is isolated as a yellowish solid (14 mg) with >95% purity.
Chemical Conversion from Actinoplanone C
Reaction Conditions
Actinoplanone G is hypothesized to form artificially from actinoplanone C (3) under acidic conditions. While explicit details are scarce, analogous reactions (e.g., conversion of actinoplanone A to E/F) provide insight:
Mechanistic Insights
The reaction likely involves keto-enol tautomerism, with acetic acid catalyzing the condensation of actinoplanone C with diketones. This modifies the N-2 and C-4 substituents, yielding actinoplanone G’s unique acetylated side chain.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₀N₂O₁₁ |
| Molecular Weight | 618.6 g/mol |
| Solubility | DMSO, MeOH, CHCl₃ |
Discussion of Key Findings
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of Actinoplanone G, and how should data be interpreted?
Actinoplanone G’s structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR interpretation, researchers should compare chemical shifts with related actinomycete-derived polyketides and validate stereochemistry via NOESY/ROESY experiments. HR-MS data must confirm molecular formulas (e.g., [M+H]⁺/[M-H]⁻ ions) with <5 ppm mass error .
Q. What methodologies are effective for isolating Actinoplanone G from microbial fermentations?
Isolation protocols often employ solvent extraction (ethyl acetate or n-butanol) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns. Solvent systems should be optimized via TLC-guided fractionation. Yield improvements require monitoring fermentation conditions (pH, temperature, media composition) and using UV-Vis or LC-MS for peak tracking .
Q. How can researchers validate the bioactivity of Actinoplanone G in preliminary assays?
Standardize bioassays using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations). For antimicrobial activity, follow CLSI guidelines with Mueller-Hinton agar and standardized inoculum sizes. Include solvent controls to rule out false positives and triplicate runs for statistical significance (p<0.05 via Student’s t-test) .
Advanced Research Questions
Q. How can contradictory bioactivity data for Actinoplanone G across studies be reconciled?
Contradictions may arise from variations in assay conditions (e.g., cell line selection, serum concentration) or compound purity. Researchers should conduct comparative studies using identical protocols, validate compound stability (via LC-MS), and perform meta-analyses of published data to identify confounding variables. Sensitivity analyses (e.g., leave-one-out cross-validation) can quantify reproducibility .
Q. What experimental designs are optimal for investigating Actinoplanone G’s mechanism of action?
Combine omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout models to identify target pathways. For example, RNA-seq can reveal differentially expressed genes post-treatment, followed by pathway enrichment analysis (KEGG, GO terms). Validate targets via siRNA silencing and rescue experiments .
Q. How can yield optimization of Actinoplanone G be systematically approached in fermentation?
Apply response surface methodology (RSM) with central composite design to optimize media components (carbon/nitrogen sources, trace elements). Monitor yield via qPCR of biosynthetic gene clusters (PKS genes) and correlate with LC-MS quantification. Scale-up studies should assess oxygen transfer rates and shear stress in bioreactors .
Q. What statistical methods are appropriate for analyzing Actinoplanone G’s dose-dependent effects in vivo?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism. For in vivo toxicity, apply Kaplan-Meier survival analysis and Cox proportional hazards models. Account for inter-individual variability via mixed-effects models .
Q. How can researchers address solubility challenges in Actinoplanone G formulation studies?
Screen co-solvents (DMSO, PEGs) and surfactants (Poloxamer 407) via phase solubility diagrams. Nanocarriers (liposomes, PLGA nanoparticles) can enhance bioavailability; characterize encapsulation efficiency via dialysis and in vitro release kinetics under physiological conditions .
Methodological Guidance for Data Interpretation
Q. What criteria should be used to assess the reliability of Actinoplanone G’s reported bioactivity data?
Q. How should researchers design studies to investigate Actinoplanone G’s synergistic effects with other compounds?
Use Chou-Talalay combination index (CI) analysis in CompuSyn. Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with isobolograms quantify synergy (CI<1). Validate in 3D cell cultures or organoids to mimic physiological complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
